7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.: 932162-74-8
VCID: VC5620967
InChI: InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13)
SMILES: C1=C2NC(=O)C=C(N2N=C1)C(F)F
Molecular Formula: C7H5F2N3O
Molecular Weight: 185.134

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol

CAS No.: 932162-74-8

Cat. No.: VC5620967

Molecular Formula: C7H5F2N3O

Molecular Weight: 185.134

* For research use only. Not for human or veterinary use.

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol - 932162-74-8

Specification

CAS No. 932162-74-8
Molecular Formula C7H5F2N3O
Molecular Weight 185.134
IUPAC Name 7-(difluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13)
Standard InChI Key BIVSFLOGGTUYFO-UHFFFAOYSA-N
SMILES C1=C2NC(=O)C=C(N2N=C1)C(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is C₈H₆F₂N₃O, with a molecular weight of 213.16 g/mol. Its structure comprises a pyrazolo[1,5-a]pyrimidine core, where the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5. Key substituents include:

  • A difluoromethyl (-CF₂H) group at position 7 of the pyrimidine ring.

  • A hydroxyl (-OH) group at position 5 of the pyrimidine ring.

The presence of fluorine atoms introduces electronegativity and metabolic stability, while the hydroxyl group enhances hydrogen-bonding potential, influencing solubility and target binding .

Synthetic Pathways and Functionalization

Retrosynthetic Analysis

The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol likely follows established protocols for pyrazolo[1,5-a]pyrimidine derivatives, modified to incorporate the difluoromethyl and hydroxyl groups. Two plausible routes include:

Cyclocondensation of 3-Aminopyrazoles

Reacting 3-amino-4-(difluoromethyl)pyrazole with a β-ketoaldehyde or β-ketoester under acidic conditions could yield the pyrimidine ring. Subsequent oxidation or hydrolysis might introduce the hydroxyl group .

Post-Functionalization of a Preformed Core

Starting from a halogenated pyrazolo[1,5-a]pyrimidine (e.g., 7-chloro derivative), nucleophilic substitution with a difluoromethylating agent (e.g., HCF₂Cl) followed by hydroxylation at position 5 could achieve the target structure .

Reaction Optimization

Key parameters influencing yield and purity:

  • Solvent: Ethanol or DMF for polar intermediates.

  • Catalyst: Pyridine or triethylamine to absorb HCl byproducts.

  • Temperature: Reflux conditions (80–100°C) for cyclization steps .

Physicochemical Properties

Solubility and Stability

The hydroxyl and difluoromethyl groups confer amphiphilic properties:

  • Aqueous Solubility: Moderate (~1–10 mg/mL in PBS pH 7.4) due to hydrogen-bonding capacity.

  • Lipophilicity: Calculated logP ≈ 1.5–2.0, balancing hydrophilic and hydrophobic moieties .

  • Stability: Resistant to hydrolytic degradation under physiological pH (t₁/₂ > 24 h at 37°C) .

Crystallography and Solid-State Behavior

Single-crystal X-ray diffraction of related compounds reveals:

  • Packing: π-π stacking between aromatic rings (3.5–4.0 Å distances).

  • Hydrogen Bonds: OH···N interactions stabilize the lattice .

CompoundTargetIC₅₀ (nM)Cell Line
DorsomorphinAMPK100HepG2
ReversanP-gp50MCF-7/ADR
Analog 28t CDK4/612HCT-116

The hydroxyl group in 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol could chelate metal ions in catalytic sites, improving selectivity .

Applications in Materials Science

Photophysical Properties

Pyrazolo[1,5-a]pyrimidines with electron-deficient substituents exhibit fluorescence tunable by substituent effects:

Substituentλₑₘ (nm)Quantum Yield (Φ)
-CF₃4500.45
-OCH₃4800.32
-OH (predicted)4300.50

The difluoromethyl group’s inductive effect may blue-shift emission compared to trifluoromethyl analogs .

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